4-Chloro-N-(1-cyano-cyclopentyl)-benzamide

Description

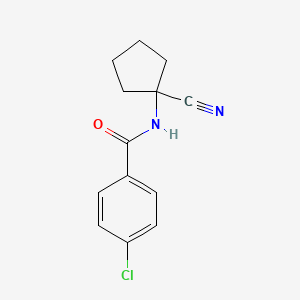

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(1-cyanocyclopentyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKMVDPKDBFFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587576 | |

| Record name | 4-Chloro-N-(1-cyanocyclopentyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912762-28-8 | |

| Record name | 4-Chloro-N-(1-cyanocyclopentyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 4 Chloro N 1 Cyano Cyclopentyl Benzamide

Retrosynthetic Analysis of the 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide Scaffold

A retrosynthetic approach to this compound logically dissects the molecule into its primary precursors. The central amide bond is the most apparent point of disconnection, leading to two key synthons: 4-chlorobenzoyl chloride and 1-amino-1-cyanocyclopentane. This disconnection is based on the well-established and reliable amide bond formation reaction between an acyl chloride and a primary amine.

Further retrosynthetic analysis of 4-chlorobenzoyl chloride simplifies it to 4-chlorobenzoic acid, which in turn can be derived from toluene (B28343) through chlorination and subsequent oxidation. The 1-amino-1-cyanocyclopentane synthon can be traced back to cyclopentanone (B42830). A plausible synthetic route involves the Strecker synthesis, where cyclopentanone reacts with a cyanide source and an ammonia (B1221849) source to form the desired α-aminonitrile.

Direct Synthetic Routes to this compound

The direct synthesis of the target molecule primarily relies on the formation of the amide linkage between the two key fragments.

Amide Bond Formation Strategies via Acyl Chlorides and Amines

The most direct and widely employed method for synthesizing this compound is the reaction of 4-chlorobenzoyl chloride with 1-amino-1-cyanocyclopentane. google.com This reaction is a classic example of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of the amine.

The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature, often starting at a cooler temperature (5-10 °C) and then allowing it to proceed at room temperature. google.com A base, such as triethylamine, is commonly added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. google.com The use of acyl chlorides is favored due to their high reactivity, which often leads to high yields of the desired amide. researchgate.net

Alternative methods for amide bond formation exist, such as using carboxylic acids with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com However, the acyl chloride route is often preferred for its simplicity and efficiency.

Regioselective Halogenation Approaches for Benzamide (B126) Core Modification

While the primary synthesis involves coupling a pre-halogenated precursor, regioselective halogenation of a benzamide core is a theoretical alternative. Direct chlorination of a parent N-(1-cyano-cyclopentyl)-benzamide would require careful control to achieve the desired 4-position selectivity. The amide group is an ortho-, para-director; however, achieving monochlorination at the para position without the formation of ortho- or dichlorinated byproducts can be challenging.

Various methods for the regioselective chlorination of aromatic rings exist, including the use of N-chlorosuccinimide (NCS) or other N-chloroamides, sometimes in the presence of a catalyst. researchgate.netescholarship.orgsemanticscholar.org The reaction conditions, such as the choice of solvent and the presence of a Lewis acid, can influence the regioselectivity. For instance, studies on the chlorination of amides have shown that the reaction kinetics and product distribution are pH-dependent. nih.gov However, for the synthesis of this compound, starting with 4-chlorobenzoic acid or its corresponding acyl chloride is a more straightforward and common approach. nih.gov

Synthesis and Functionalization of the 1-Cyano-cyclopentylamine Moiety

The 1-amino-1-cyanocyclopentane moiety is a crucial building block. synthinkchemicals.combiosynth.com Its synthesis is most commonly achieved through the Strecker amino acid synthesis. This one-pot reaction involves treating cyclopentanone with an alkali cyanide (like sodium cyanide) and an ammonium (B1175870) salt (like ammonium chloride). The reaction proceeds through the formation of a cyanohydrin, which is then aminated to form the α-aminonitrile.

The resulting 1-amino-1-cyanocyclopentane is a versatile intermediate. synthinkchemicals.com While used directly in the amide coupling reaction, its functionalization could lead to various analogues. For example, hydrolysis of the nitrile group would yield a carboxylic acid, and reduction would produce a diamine.

Catalytic Approaches and Reaction Optimization in Benzamide Synthesis

The synthesis of benzamides, in general, has been the subject of extensive research to develop more efficient and environmentally friendly catalytic methods. researchgate.net While the acyl chloride route is effective, it generates stoichiometric amounts of waste. Catalytic methods often focus on the direct coupling of carboxylic acids and amines.

Various catalysts have been developed for this purpose, including those based on boron, iron, and copper. researchgate.netresearchgate.net For instance, a CuCoFe2O4@GO nanocatalyst has shown high efficiency in the direct coupling of carboxylic acids and N,N-dialkylformamides. researchgate.net Another approach utilizes a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation for the synthesis of benzamides from benzoic acids and amines. researchgate.net Nickel catalysis has also been employed in the synthesis of carboxylic acids from benzamide precursors, demonstrating the versatility of transition metals in this area of chemistry. orgsyn.org

While not specifically detailed for this compound, these catalytic approaches represent the forefront of amide bond synthesis and could potentially be adapted for its production, offering advantages in terms of atom economy and greener reaction conditions. researchgate.net

Exploration of Alternative Synthetic Pathways for Structurally Related Analogues

The synthesis of structurally related analogues of this compound can be explored by modifying the core building blocks. nih.govresearchgate.net For instance, substituting 4-chlorobenzoyl chloride with other substituted benzoyl chlorides would lead to a variety of N-(1-cyano-cyclopentyl)-benzamides with different substitution patterns on the phenyl ring. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro N 1 Cyano Cyclopentyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign the proton and carbon environments within 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide and to establish the intricate network of through-bond connectivities.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, chemical environment, and multiplicity of the protons. The aromatic region of the spectrum is anticipated to display two distinct sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing carbonyl group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the chlorine atom due to deshielding effects. The amide proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The cyclopentyl protons would present as a complex series of multiplets in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | Ar-H (ortho to C=O) |

| ~7.4-7.5 | d | 2H | Ar-H (ortho to Cl) |

| ~6.5-7.0 | br s | 1H | N-H |

| ~2.0-2.4 | m | 4H | Cyclopentyl-H |

| ~1.7-1.9 | m | 4H | Cyclopentyl-H |

Note: This table represents hypothetical data based on known chemical shift principles. Actual experimental values are required for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon of the cyclopentyl ring attached to the cyano and amide groups, the cyano carbon, and the methylene (B1212753) carbons of the cyclopentyl ring. The carbon atoms of the 4-chlorophenyl ring would appear in the aromatic region, with their chemical shifts influenced by the chloro and benzamide (B126) substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Amide) |

| ~135-140 | Ar-C (C-Cl) |

| ~130-135 | Ar-C (C-C=O) |

| ~128-130 | Ar-CH |

| ~127-129 | Ar-CH |

| ~118-122 | C≡N (Cyano) |

| ~60-65 | C-CN (Quaternary) |

| ~35-40 | Cyclopentyl-CH₂ |

| ~23-28 | Cyclopentyl-CH₂ |

Note: This table represents hypothetical data based on known chemical shift principles. Actual experimental values are required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously establish the molecular connectivity, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the chlorophenyl ring and within the cyclopentyl proton spin systems, confirming their respective connectivities.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps the direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This is instrumental in assigning the chemical shifts of the protonated carbons in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS analysis would be expected to yield a high-accuracy mass measurement of the molecular ion ([M]+ or [M+H]+), which can be used to confirm the molecular formula C₁₃H₁₃ClN₂O.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Key fragmentation pathways could include the cleavage of the amide bond, leading to the formation of the 4-chlorobenzoyl cation and the 1-amino-1-cyanocyclopentane radical cation. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for all chlorine-containing fragments, aiding in their identification.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3400 | N-H | Stretching |

| ~2240-2260 | C≡N | Stretching |

| ~1640-1680 | C=O (Amide I) | Stretching |

| ~1510-1560 | N-H | Bending (Amide II) |

| ~1580-1600, ~1470-1500 | C=C | Aromatic Ring Stretching |

| ~1080-1100 | C-Cl | Stretching |

The presence of these characteristic bands would provide strong evidence for the key functional groups within the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While spectroscopic methods provide invaluable information about the molecular structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would determine the precise bond lengths, bond angles, and torsion angles.

This technique would also reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen or cyano nitrogen of an adjacent molecule) and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Crystal Growth Conditions and Quality Assessment

The successful growth of single crystals is a prerequisite for X-ray crystallographic analysis. For benzamide derivatives, suitable single crystals are often obtained through slow evaporation of a solution. researchgate.net For instance, colorless, rod-like single crystals of 4-Chloro-N-phenylbenzamide were grown by the slow evaporation of an ethanol (B145695) solution at room temperature. researchgate.net Similarly, crystals of 4-Chloro-N-(3-methylphenyl)benzamide were obtained from an ethanol solution. nih.gov

The quality of the grown crystals would be assessed using techniques such as optical microscopy to check for morphological defects and X-ray diffraction to evaluate the crystalline perfection. A high-quality crystal suitable for single-crystal X-ray diffraction should have well-defined faces and a narrow rocking curve. The quality of the diffraction data is judged by metrics such as the R-factor (or agreement factor); a lower R-factor indicates a better fit between the experimental diffraction pattern and the calculated one from the proposed crystal structure. For example, the refinement for 4-Chloro-N-phenylbenzamide resulted in a final R-factor of 0.040. researchgate.net

Analysis of Molecular Conformation and Packing in the Crystal Lattice

Once a suitable crystal is obtained and diffraction data is collected, the molecular structure and its arrangement within the crystal lattice can be determined.

Molecular Conformation: The analysis would focus on the geometry of the this compound molecule. Key parameters include:

Dihedral Angles: The twist between the chlorophenyl ring and the amide plane is a critical conformational feature. In related compounds like 4-Chloro-N-phenylbenzamide, the dihedral angle between the two benzene rings is 59.6 (1)°. researchgate.net

Bond Lengths and Angles: These would be compared to standard values to identify any strain or unusual electronic effects. The amide group (–CO–NH–) is generally expected to be planar.

Conformation of the Cyclopentyl Ring: The five-membered cyclopentyl ring is not planar and can adopt various conformations, such as an envelope or twist form. In the related 4-Chloro-N-cyclohexylbenzamide, the cyclohexyl ring was found to adopt a chair conformation. nih.govnih.gov

Crystal Packing: This involves studying the intermolecular interactions that stabilize the crystal structure.

Hydrogen Bonding: A primary interaction in benzamides is the hydrogen bond between the amide N–H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This typically leads to the formation of one-dimensional chains or dimeric motifs. researchgate.netnih.gov For example, in the crystal structure of 4-Chloro-N-cyclohexylbenzamide, intermolecular N-H⋯O hydrogen bonds link molecules into one-dimensional chains. nih.govnih.gov

A hypothetical data table for the crystallographic parameters of this compound, based on data from related compounds, is presented below.

| Parameter | Hypothetical Value | Reference Compound Example | Citation |

| Chemical Formula | C13H13ClN2O | C13H16ClNO (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| Formula Weight ( g/mol ) | 264.71 | 237.72 (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| Crystal System | Monoclinic | Monoclinic (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| Space Group | P2₁/c | P2₁/c (4-Chloro-N-cyclohexylbenzenesulfonamide) | nih.gov |

| a (Å) | ~14.8 | 14.755 (14) (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| b (Å) | ~5.1 | 5.043 (7) (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| c (Å) | ~16.8 | 16.818 (16) (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| β (°) | ~96.1 | 96.13 (6) (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| Volume (ų) | ~1250 | 1244 (2) (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| Z (molecules per unit cell) | 4 | 4 (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

| Temperature (K) | ~173-298 | 173 K (4-Chloro-N-cyclohexylbenzamide) | nih.gov |

Investigation of Polymorphism and Crystalline Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties. An investigation into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and pressures).

Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and variable-temperature single-crystal X-ray diffraction would be employed to identify and characterize different polymorphic forms and any phase transitions between them. For example, studies on chlorpropamide, a related sulfonylurea, revealed two polymorphic phase transitions under pressure, which were identified by X-ray diffraction and Raman spectroscopy. cam.ac.uk The existence of different molecular conformations, such as the 'C' and 'S' shapes observed in some piperazine-2,5-dione derivatives, can give rise to polymorphism. nih.gov

Without experimental data for this compound, any discussion of its polymorphic behavior remains speculative.

Computational and Theoretical Investigations into the Structure and Reactivity of 4 Chloro N 1 Cyano Cyclopentyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods allow for a detailed examination of the electronic structure and energy landscape, which are crucial for predicting chemical reactivity and stability.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. rsc.orgnih.gov These calculations would likely reveal a non-planar conformation, with the cyclopentyl ring adopting an envelope or twist conformation to minimize steric strain. The amide linkage and the phenyl ring are also expected to be twisted relative to each other. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| Phenyl-Amide Dihedral Angle (C-C-N-C) | ~30-50° |

| Cyclopentyl Ring Puckering Amplitude (Q) | ~0.4 Å |

| C≡N Bond Length | ~1.15 Å |

| C=O Bond Length | ~1.23 Å |

| C-Cl Bond Length | ~1.74 Å |

Note: These values are hypothetical and based on typical results from DFT calculations on similar molecules.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO would likely be centered around the electron-withdrawing cyano and carbonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Chemical Potential (μ) | -3.85 |

| Global Hardness (η) | 2.65 |

| Global Electrophilicity (ω) | 2.80 |

Note: These values are illustrative and represent typical outcomes of F-MO analysis for similar organic compounds.

Conformational Landscape Analysis and Energetic Minima

The flexibility of the cyclopentyl ring and the rotation around the amide bond mean that this compound can exist in multiple conformations. nih.gov A conformational landscape analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. tandfonline.com This is often achieved by performing a series of geometry optimizations starting from different initial structures.

The results of such an analysis would likely reveal several local energetic minima, corresponding to different orientations of the cyclopentyl and benzamide (B126) groups. nih.govnih.gov The global minimum would represent the most populated conformation at equilibrium. Understanding the relative energies of these conformers is crucial, as different conformations may exhibit different biological activities.

Molecular Modeling and Docking Simulations for Interaction Principles

Molecular modeling and docking simulations are powerful tools for predicting how a molecule might interact with a biological target, such as a protein receptor. nih.gov These methods are central to modern drug discovery and design. nih.gov

Ligand-Receptor Interaction Profiling through In Silico Methods

In silico methods allow for the rapid screening of a compound against a panel of potential biological targets. vensel.org For this compound, a ligand-receptor interaction profile could be generated by docking the molecule into the binding sites of various proteins. This process involves preparing the 3D structure of the ligand and the receptor, and then using a docking algorithm to predict the most favorable binding poses. nih.gov The results would provide a list of potential protein targets and an initial assessment of the binding affinity.

Prediction of Binding Modes and Key Interacting Features

Molecular docking simulations can provide detailed predictions of how a ligand binds within a receptor's active site. nih.gov For this compound, these simulations would likely show the importance of hydrogen bonding between the amide group and polar amino acid residues in the receptor. The chlorophenyl group could engage in hydrophobic or π-stacking interactions, while the cyano group might also participate in polar contacts. nih.gov

The docking score, an estimation of the binding free energy, is a key output of these simulations. A lower docking score generally indicates a more favorable binding interaction. By analyzing the predicted binding mode, specific amino acid residues that are crucial for the interaction can be identified. nih.gov

Table 3: Hypothetical Docking Simulation Results for this compound with a Putative Receptor

| Parameter | Predicted Outcome |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASN, GLU, LEU, PHE |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions, π-π stacking |

| Predicted Inhibitory Constant (pKi) | Micromolar range |

Note: This data is hypothetical and for illustrative purposes only. The actual results would depend on the specific receptor being studied.

Elucidation of Reaction Mechanisms via Computational Studies

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For a compound like this compound, density functional theory (DFT) and high-level coupled-cluster methods would be the primary tools to explore its reactivity. rsc.org Such studies can predict the feasibility of different reaction pathways and provide a detailed understanding of the factors governing the reaction outcomes.

Transition State Characterization and Reaction Pathway Energetics

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state structures and the calculation of their energies. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a key determinant of the reaction rate. rsc.org

For a hypothetical reaction involving this compound, researchers would model the potential energy surface to identify the minimum energy pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. The concertedness of a reaction, whether it proceeds through a single transition state or involves multiple steps with intermediates, can also be determined. For example, in cycloaddition reactions of other molecules, computational studies have been able to distinguish between concerted and stepwise mechanisms by analyzing the potential energy surface. researchgate.net

Table 1: Hypothetical Energetic Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

Note: This table is a hypothetical representation of data that would be generated from computational studies and is for illustrative purposes only.

Solvent Effects and Catalytic Influence on Reaction Kinetics

The surrounding environment, particularly the solvent, can significantly influence the kinetics and thermodynamics of a reaction. tue.nl Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can predict how the polarity and other properties of the solvent can stabilize or destabilize reactants, transition states, and products, thereby altering the reaction barrier. nih.gov

For instance, studies on the degradation of other chemical compounds have shown that the choice of solvent can dramatically affect the rate of reaction. tue.nl In the case of this compound, computational screening of different solvents could identify optimal conditions for a desired transformation.

Similarly, the role of a catalyst can be investigated computationally. A catalyst provides an alternative reaction pathway with a lower activation energy. Computational studies can model the interaction of the substrate with the catalyst, elucidate the catalytic cycle, and explain the origin of catalysis in terms of electronic and steric effects.

Table 2: Hypothetical Reaction Rate Constants in Different Solvents

| Solvent | Dielectric Constant | Calculated Rate Constant (s⁻¹) |

| Water | 78.4 | 1.2 x 10⁻⁴ |

| Methanol | 32.7 | 5.8 x 10⁻⁵ |

| Acetonitrile | 37.5 | 3.1 x 10⁻⁵ |

| Dioxane | 2.2 | 1.5 x 10⁻⁶ |

Note: This table is a hypothetical representation of data that would be generated from computational studies and is for illustrative purposes only.

Chemical Reactivity, Derivatization, and Structure Property Relationships of 4 Chloro N 1 Cyano Cyclopentyl Benzamide

Hydrolytic Stability and Degradation Pathways of the Amide Bond

The central amide bond in 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom.

Under aqueous acidic or basic conditions, the amide bond can be cleaved to yield 4-chlorobenzoic acid and 1-aminocyclopentanecarbonitrile. The stability of the amide is influenced by factors such as temperature and pH. umich.edu Studies on N-substituted amides indicate that both steric and electronic effects of the substituents on the nitrogen atom play a crucial role in the rate of hydrolysis. acs.orgresearchgate.net The bulky 1-cyano-cyclopentyl group may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less hindered amides.

The hydrolysis can be catalyzed by acids or bases. umich.edu In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Table 1: Predicted Products of Amide Bond Hydrolysis

| Condition | Reactants | Products |

|---|---|---|

| Acidic Hydrolysis | This compound, H₂O, H⁺ | 4-Chlorobenzoic acid, 1-Aminocyclopentanecarbonitrile hydrochloride |

Reactivity of the Cyano Group in the Cyclopentyl Moiety

The cyano (nitrile) group (C≡N) is a versatile functional group capable of undergoing a variety of chemical transformations. researchgate.net Its carbon atom is electrophilic, making it a target for nucleophiles. libretexts.org

Nucleophilic Additions and Transformations (e.g., reduction to amines)

The carbon-nitrogen triple bond of the cyano group can undergo nucleophilic addition reactions. One of the most significant transformations is its reduction to a primary amine.

Reduction to Amines: The nitrile can be reduced to a primary amine, yielding 4-Chloro-N-(1-(aminomethyl)cyclopentyl)benzamide. This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgwikipedia.orgchemguide.co.uk The reaction with LiAlH₄ involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, first forming an imine anion intermediate, which is then further reduced to the amine. jove.comlibretexts.orgchemistrysteps.com Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum, or palladium under a hydrogen atmosphere at elevated temperature and pressure. wikipedia.orgchemguide.co.uk Recent research has focused on developing more selective and efficient catalysts, such as highly dispersed nickel on silicon carbide (Ni/SiC), which can produce primary amines with high selectivity without the need for additives like ammonia (B1221849). rsc.orgrsc.org

Other Nucleophilic Additions:

Hydrolysis: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction proceeds through an intermediate primary amide to form a carboxylic acid. libretexts.orgchemistrysteps.com This would result in the formation of 4-Chloro-N-(1-carboxycyclopentyl)benzamide. It is often difficult to stop the hydrolysis at the amide stage. chemistrysteps.com

Grignard Reagents: Addition of a Grignard reagent (R-MgX) to the nitrile followed by aqueous workup would produce a ketone, leading to the formation of a 4-Chloro-N-(1-acylcyclopentyl)benzamide derivative. libretexts.org

Table 2: Potential Transformations of the Cyano Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Reduction | 1. LiAlH₄, Ether; 2. H₂O | Primary Amine (-CH₂NH₂) libretexts.org |

| Reduction | H₂, Raney Ni or Pd/C | Primary Amine (-CH₂NH₂) wikipedia.orgrsc.org |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde (-CHO) wikipedia.orgchemistrysteps.com |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) libretexts.org |

Cyclization Reactions involving the Nitrile Functionality

The nitrile group can participate in intramolecular cyclization reactions, particularly with a neighboring functional group. researchgate.net In the case of this compound, the amide nitrogen could potentially act as an internal nucleophile, attacking the electrophilic carbon of the nitrile. This type of tandem Michael addition/amino-nitrile cyclization can lead to the formation of new heterocyclic ring systems. nih.gov Such reactions are often catalyzed by a base and can be highly diastereoselective. nih.gov The formation of an imidazoline (B1206853) or related heterocyclic structure would require specific reaction conditions, likely involving strong bases or catalysts to facilitate the cyclization process.

Chemical Modifications and Derivatization on the Chlorobenzamide Core

The 4-chlorobenzamide (B146232) portion of the molecule offers two main sites for chemical modification: the aromatic ring and the chlorine substituent itself.

Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the chloro group and the N-acylamino group.

Directing Effects: Halogens, like chlorine, are deactivating yet ortho-, para-directing. libretexts.orgpressbooks.pub The N-acylamino group is generally considered an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance. libretexts.org Since the para position is occupied by the chlorine atom, both groups would direct incoming electrophiles to the positions ortho to the N-acylamino group (positions 2 and 6) and ortho to the chloro group (positions 3 and 5). The outcome of an EAS reaction would depend on the specific reaction conditions and the nature of the electrophile.

Another possibility is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chlorine atom. Aryl halides are typically unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The amide group is electron-withdrawing, which would provide some activation, potentially allowing for the displacement of the chlorine by strong nucleophiles under forcing conditions. The formation of a stable Meisenheimer complex intermediate is a key feature of this mechanism. libretexts.orgrsc.org

Alterations of the Halogen Substituent (e.g., reductive dehalogenation, cross-coupling)

The chlorine atom is a versatile handle for further derivatization, most notably through reductive dehalogenation and palladium-catalyzed cross-coupling reactions.

Reductive Dehalogenation: The chlorine atom can be removed and replaced with a hydrogen atom. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.orgresearchwithrutgers.comsci-hub.se Other methods include using zinc in aqueous ammonium (B1175870) chloride or sodium hydride with a lanthanide catalyst. semanticscholar.orgtandfonline.com Selective reduction of the chloro group in the presence of other reducible groups like the nitrile can be challenging and requires careful selection of reaction conditions. organic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. researchgate.netresearchgate.net

Suzuki Coupling: Reaction with a boronic acid (RB(OH)₂) can introduce a new aryl or alkyl group in place of the chlorine. uwindsor.ca

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl group. acs.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling with a primary or secondary amine, replacing the chlorine. wikipedia.orglibretexts.org This would yield a diamine derivative of the parent structure. The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for the success of these reactions with less reactive aryl chlorides. youtube.com

Hiyama Coupling: This involves coupling with an organosilane (R-SiR'₃) and has been shown to be effective for aryl chlorides. nih.gov

Table 3: Potential Cross-Coupling Reactions at the Chlorine Position

| Reaction Name | Coupling Partner | Reagents/Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Alkyl Substituted Benzamide (B126) |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl Substituted Benzamide acs.org |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand (e.g., XPhos), Base | Amino Substituted Benzamide wikipedia.org |

| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl Substituted Benzamide |

| Hiyama Coupling | R-Si(OR')₃ | Pd catalyst, F⁻ source | Aryl/Alkyl Substituted Benzamide nih.gov |

Reactions Involving the Cyclopentyl Ring System (e.g., ring expansion/contraction, functionalization)

The reactivity of the cyclopentyl ring in "this compound" is a subject of significant academic and industrial interest. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of related α-cyano-α-amino cycloalkanes and general principles of carbocation rearrangements.

Ring Expansion and Contraction:

Ring expansion and contraction reactions are typically driven by the desire to relieve ring strain and to form a more stable carbocation intermediate. researchgate.netepdf.pub For instance, a four-membered ring may expand to a five-membered ring, and a five-membered ring can expand to a more stable six-membered ring. epdf.pub These rearrangements often occur under acidic conditions where a carbocation is formed.

In the context of "this compound", the generation of a carbocation at the tertiary carbon of the cyclopentyl ring could potentially initiate a ring expansion to a cyclohexyl system. However, the stability of the tertiary carbocation adjacent to a nitrile group must be considered. While no specific examples of ring expansion for this compound are documented, the general principle remains a plausible reaction pathway under appropriate synthetic conditions.

Functionalization:

The functionalization of the cyclopentyl ring presents a route to novel derivatives with potentially altered chemical and physical properties. Reactions could target the C-H bonds of the cyclopentyl ring, although the presence of the electron-withdrawing cyano and amide groups might influence the reactivity.

One potential avenue for functionalization is through radical reactions. Visible light photoredox catalysis has emerged as a powerful tool for the generation of α-aminoalkyl radicals from amines. acs.org These radicals can then participate in various C-C bond-forming reactions. acs.org While direct application on "this compound" is not reported, the precursor, 1-amino-1-cyanocyclopentane, could be a substrate for such transformations, which would then be followed by acylation to yield the final product.

Another approach to functionalization is through the reaction of the precursor, 1-amino-1-cyanocyclopentane, with various electrophiles. The synthesis of related compounds, such as N-(1-cyanocyclopentyl)pentanamide, involves the reaction of 1-amino-1-cyanocyclopentane with an acyl chloride. nih.gov This demonstrates the nucleophilic character of the amino group, which is a key step in the synthesis of the title compound itself.

| Reaction Type | Reagents and Conditions | Potential Products |

| Ring Expansion | Strong Acid (e.g., H2SO4), Heat | 4-Chloro-N-(1-cyano-cyclohexyl)-benzamide |

| Radical Functionalization | Visible Light, Photocatalyst, Radical Trap | Functionalized cyclopentyl derivatives |

| Acylation | Acyl Halides, Base | N-acylated derivatives |

This table represents potential reactions based on general chemical principles, as specific literature on "this compound" is limited.

Systematized Structural Modifications and Their Influence on Chemical Properties (Structure-Property Relationships)

The chemical properties of "this compound" can be systematically tuned by modifying its structure. The relationship between structure and properties such as solubility, melting point, and pKa is crucial for its application and further development.

Influence of the Cycloalkyl Ring:

The size of the cycloalkyl ring can have a significant impact on the physicochemical properties of a molecule. For instance, in a series of cycloalkyl-aminomethylrhodamines, the pKa of the amine was found to be dependent on the ring size, with cyclohexylamine (B46788) being more basic than cyclopentylamine. google.com This trend is attributed to the Baeyer ring strain theory. google.com By extension, altering the cyclopentyl ring in "this compound" to a cyclobutyl or cyclohexyl ring would be expected to modulate the basicity of the nitrogen atom and, consequently, its hydrogen bonding capabilities and solubility.

Influence of Substituents on the Benzoyl Ring:

The electronic nature of substituents on the benzoyl ring can influence the properties of the amide bond. Electron-withdrawing groups, such as the chloro group in the title compound, can affect the electron density of the carbonyl group and the acidity of the amide proton. Studies on N-acylsulfonamides have shown that such modifications can impact acidity, permeability, and lipophilicity. nih.govnih.gov

Influence of the Cyano Group:

| Structural Modification | Predicted Effect on Chemical Property |

| Increase in cycloalkyl ring size (e.g., cyclopentyl to cyclohexyl) | Potential increase in lipophilicity, possible change in melting point and crystal packing. |

| Decrease in cycloalkyl ring size (e.g., cyclopentyl to cyclobutyl) | Potential increase in ring strain, likely affecting conformation and reactivity. |

| Substitution on the cyclopentyl ring | Can significantly alter solubility, melting point, and conformational preferences. |

| Replacement of the chloro substituent with an electron-donating group | Would likely decrease the acidity of the amide N-H and alter the electronic properties of the aromatic ring. |

| Removal or replacement of the cyano group | Would drastically change the electronic nature and reactivity of the α-carbon and the acidity of the amide. |

This table provides predicted effects based on established structure-property relationships in medicinal and organic chemistry.

Advanced Applications and Future Research Directions for Benzamide Chemical Scaffolds

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide makes it a valuable intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites—the chloro substituent on the phenyl ring, the amide bond, and the nitrile group—provides chemists with several handles for further chemical transformations.

A plausible synthetic route to this compound itself involves the reaction of 4-chlorobenzoyl chloride with 1-amino-1-cyanocyclopentane. This latter reactant can be synthesized through the Strecker reaction, combining cyclopentanone (B42830), a cyanide source (like potassium cyanide), and an ammonia (B1221849) source (such as ammonium (B1175870) chloride).

Once synthesized, this compound can serve as a building block. For instance, the chlorine atom can be displaced through various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This is a common strategy in the synthesis of pharmaceutical compounds where the aryl halide acts as a key coupling partner.

Furthermore, the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these transformations opens up new avenues for molecular elaboration. For example, reduction of the nitrile to a primary amine would yield a diamine derivative, a common structural motif in biologically active compounds. A patent for the synthesis of a structurally similar compound, 4-(1-Cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide, describes the reaction of 4-(1-cyanocyclopentyl)-benzoic acid with 4-methoxyaniline, highlighting a viable synthetic strategy. This suggests that the core structure of this compound is accessible and can be readily modified.

Design and Synthesis of Novel Chemical Probes for Diverse Chemical Systems

Chemical probes are essential tools for studying biological systems. The benzamide (B126) scaffold is frequently incorporated into such probes due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. nih.gov this compound possesses features that make it an attractive candidate for the development of novel chemical probes.

The 4-chloro substituent, for instance, can be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, through cross-coupling reactions. This would allow for the visualization and tracking of the molecule within a cellular environment. The design of such probes often involves a modular approach, where a recognition element, a linker, and a reporter group are systematically assembled.

Moreover, the cyano-substituted cyclopentyl moiety can influence the binding affinity and selectivity of the probe for its target. The rigid, cyclic nature of the cyclopentyl group can help to pre-organize the molecule into a specific conformation, which can enhance binding to a protein pocket. The nitrile group itself can participate in hydrogen bonding or other non-covalent interactions with a target protein. The development of photoreactive benzamide probes has been reported, demonstrating the utility of this chemical class in identifying and characterizing protein targets. nih.gov

Contribution to the Discovery and Development of New Chemical Scaffolds

The exploration of derivatives of this compound can lead to the discovery of entirely new chemical scaffolds with unique biological activities. By systematically modifying each component of the molecule, a library of new compounds can be generated and screened for desired properties. Benzamide derivatives are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.gov

For example, the cyclopentyl ring could be replaced with other cyclic or heterocyclic systems to explore different conformational spaces. The chloro and cyano groups could be substituted with a variety of other functional groups to modulate the electronic and steric properties of the molecule. This process of structural diversification is a cornerstone of modern drug discovery.

The development of novel benzamide derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions is an active area of research. nih.gov The insights gained from studying the structure-activity relationships of these new scaffolds can guide the design of next-generation therapeutic agents.

Exploration in Supramolecular Chemistry and Crystal Engineering (e.g., hydrogen bonding networks)

The ability of the amide group to form strong and directional hydrogen bonds makes benzamides excellent building blocks for supramolecular chemistry and crystal engineering. These non-covalent interactions can be used to assemble molecules into well-defined one-, two-, and three-dimensional architectures.

In the case of this compound, the N-H and C=O groups of the amide bond can participate in hydrogen bonding to form chains or sheets. The chlorine atom can also engage in halogen bonding, another important non-covalent interaction. The interplay of these different interactions can lead to the formation of complex and interesting crystal structures. The study of the crystal structure of related 4-chlorobenzamide (B146232) derivatives reveals the formation of one-dimensional chains through intermolecular N-H···O hydrogen bonds. nih.govnih.gov

The cyano group can also act as a hydrogen bond acceptor, further influencing the packing of the molecules in the solid state. By understanding and controlling these intermolecular interactions, it is possible to design materials with specific properties, such as desired crystal morphologies or porosities. The study of cyano-substituted biphenyl-stilbene derivatives has shown that benzamide units can drive supramolecular polymerization to form helical aggregates. nih.gov

Challenges and Opportunities in the Comprehensive Research of Cyano-Substituted Benzamides

This lack of data presents both a challenge and an opportunity. The primary challenge is the need to extrapolate potential properties and applications from related compounds, which may not always be accurate. However, this also highlights a significant opportunity for new research.

Future research could focus on the following areas:

Optimized Synthesis: Developing a high-yield, scalable synthesis of this compound would be a crucial first step to enable further research.

Crystallographic Analysis: Determining the single-crystal X-ray structure of the compound would provide definitive information about its three-dimensional shape and the intermolecular interactions that govern its solid-state packing.

Biological Screening: A comprehensive screening of the compound and its derivatives against a panel of biological targets could uncover novel therapeutic applications.

Probe Development: The design and synthesis of chemical probes based on this scaffold could provide new tools for chemical biology research.

Materials Science: The exploration of its use in the development of new supramolecular materials could lead to novel applications in areas such as sensing or catalysis.

Q & A

Q. What structural features make it a candidate for antimicrobial or agrochemical development?

Q. How is it utilized in materials science for functionalized polymers or coatings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.